2-[1-(3-chlorobenzyl)piperidin-3-yl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, starting from the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This scaffold is typically synthesized through a series of cyclization reactions involving nitrilimines generated in situ from hydrazones . The final compound is obtained by introducing the 3-chlorobenzyl and piperidyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidyl and chlorobenzyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: Its potential as a CDK2 inhibitor makes it a candidate for cancer treatment.
Industry: It can be used in the development of new pharmaceuticals and chemical probes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with a similar scaffold.
Thioglycoside derivatives: These compounds also target CDK2 and have shown potent anti-proliferative activity.
Uniqueness
2-[1-(3-CHLOROBENZYL)-3-PIPERIDYL]-7-METHYL-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more effective inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C19H20ClN7 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]piperidin-3-yl]-10-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H20ClN7/c1-25-18-16(9-22-25)19-23-17(24-27(19)12-21-18)14-5-3-7-26(11-14)10-13-4-2-6-15(20)8-13/h2,4,6,8-9,12,14H,3,5,7,10-11H2,1H3 |
InChI Key |
KLRCABKSXIAVPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4CCCN(C4)CC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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